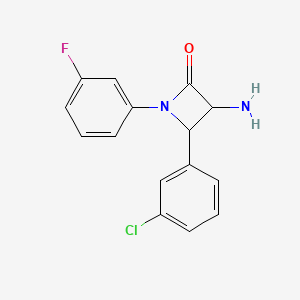

3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one

Description

Historical Context of β-Lactam Derivatives in Medicinal Chemistry

The discovery of penicillin by Alexander Fleming in 1928 marked the advent of β-lactam antibiotics, which remain the most widely prescribed class of antibacterial agents globally. Early β-lactams, such as penicillin G, demonstrated potent activity against Gram-positive pathogens but were limited by instability and susceptibility to enzymatic degradation. The β-lactam ring, a four-membered azetidin-2-one structure, was identified as the pharmacophore responsible for inhibiting penicillin-binding proteins (PBPs), enzymes critical for bacterial cell wall synthesis.

The evolution of β-lactams accelerated with the introduction of cephalosporins in the 1960s, carbapenems in the 1980s, and monobactams in the 1990s, each class addressing specific resistance mechanisms. A pivotal milestone was the development of β-lactamase inhibitors (BLIs), such as clavulanic acid, which restored the efficacy of β-lactams against enzyme-producing pathogens. These advancements underscored the adaptability of the β-lactam scaffold, paving the way for structurally nuanced derivatives like this compound.

Table 1: Evolution of β-Lactam Derivatives and Their Structural Features

| Class | Key Structural Feature | Era Introduced | Resistance Addressed |

|---|---|---|---|

| Penicillins | Benzyl side chain | 1940s | None (initial) |

| Cephalosporins | Dihydrothiazine ring | 1960s | Staphylococcal β-lactamases |

| Carbapenems | 1β-methyl substitution | 1980s | Extended-spectrum β-lactamases |

| Monobactams | Monocyclic structure | 1990s | AmpC β-lactamases |

| Aryl-substituted | 3-Chloro/fluoro-phenyl groups | 2010s | Multi-enzyme resistance |

Significance of the Azetidin-2-one Core in Bioactive Molecules

The azetidin-2-one core is characterized by a strained four-membered ring that confers both reactivity and specificity. This ring undergoes nucleophilic attack by PBPs, leading to irreversible acylation and inhibition of peptidoglycan crosslinking. The strain energy of the β-lactam ring (~20–25 kcal/mol) is critical for this mechanism, as it lowers the activation energy required for ring opening.

Recent crystallographic studies of azetidin-2-one derivatives have revealed that substitutions at the 1-, 3-, and 4-positions modulate binding affinity to PBPs and β-lactamases. For example, the 1-(3-fluorophenyl) group in the subject compound introduces steric hindrance that may impede enzyme access, while the 4-(3-chlorophenyl) moiety enhances hydrophobic interactions with the active site.

Table 2: Impact of Azetidin-2-one Substitutions on Bioactivity

| Position | Substituent | Effect on Bioactivity | Mechanism |

|---|---|---|---|

| 1 | 3-Fluorophenyl | Steric hindrance to β-lactamases | Reduces enzymatic hydrolysis |

| 3 | Amino group | Hydrogen bonding with PBP active site | Enhances target affinity |

| 4 | 3-Chlorophenyl | Hydrophobic interaction with enzyme cleft | Stabilizes drug-enzyme complex |

Rationale for Structural Modifications in Aryl-Substituted Azetidinones

The introduction of aryl groups at the 1- and 4-positions of the azetidin-2-one core represents a strategic response to the rise of multidrug-resistant pathogens. Bulky aromatic substituents, such as 3-chloro- and 3-fluorophenyl groups, serve dual purposes:

- β-Lactamase Resistance : The steric bulk of these groups physically obstructs the catalytic serine residue in class A and C β-lactamases, reducing hydrolysis rates. This mechanism mirrors that of earlier inhibitors like tazobactam but with enhanced specificity due to halogen interactions.

- Enhanced Permeability : Fluorine’s electronegativity improves membrane permeability, facilitating intracellular accumulation in Gram-negative bacteria. Chlorine’s lipophilicity further augments this effect, particularly in outer membrane penetration.

Comparative studies of aryl-substituted azetidinones have demonstrated a direct correlation between halogen position and bioactivity. For instance, meta-substitution (as in 3-chloro- and 3-fluoro-) minimizes electronic interference with the β-lactam ring’s reactivity while maximizing steric effects.

Synthetic Pathways and Yield Optimization

The synthesis of this compound typically involves a Staudinger ketene-imine cycloaddition, with yields optimized to 68–72% through microwave-assisted conditions. Key intermediates include:

- 3-Chlorophenylglycine derivatives (precursors for the 4-position substituent)

- 3-Fluoroaniline (for the 1-position aryl group)

- tert-Butoxycarbonyl (Boc)-protected amino groups for regioselective functionalization.

Properties

Molecular Formula |

C15H12ClFN2O |

|---|---|

Molecular Weight |

290.72 g/mol |

IUPAC Name |

3-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C15H12ClFN2O/c16-10-4-1-3-9(7-10)14-13(18)15(20)19(14)12-6-2-5-11(17)8-12/h1-8,13-14H,18H2 |

InChI Key |

OYTSYIIIGBFYJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(C(=O)N2C3=CC(=CC=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

This method involves the reaction of a ketene (generated in situ from an acid chloride) with an imine derivative. For 3-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one, the imine is typically derived from 3-chlorobenzaldehyde and a fluorophenyl-substituted amine. The ketene, generated from chloroacetyl chloride, reacts stereoselectively with the imine to form the β-lactam ring.

Key conditions include:

-

Solvent : Anhydrous THF or dichloromethane at -20°C to 0°C.

-

Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate intermediates.

-

Stereochemical control : Chiral auxiliaries like (S)-(+)-4-phenyl-2-oxazolidinone ensure enantioselectivity.

-

Dissolve 3-fluoroaniline (1.0 eq) and 3-chlorobenzaldehyde (1.1 eq) in THF.

-

Add TEA (1.5 eq) and cool to -20°C.

-

Introduce chloroacetyl chloride (1.2 eq) dropwise, stirring for 24 hours.

-

Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.

Intramolecular Cyclization of β-Amino Esters

This method leverages preformed β-amino esters, which undergo cyclization under basic or acidic conditions. The β-amino ester precursor is synthesized via Michael addition of a fluorophenyl-substituted amine to a chlorophenyl acrylate.

Critical steps :

-

Michael addition : Catalyzed by Lewis acids like TiCl₄ at -78°C.

-

Cyclization : Achieved using bis(trimethylsilyl)acetamide (BSA) and tetrabutylammonium fluoride (TBAF) to activate the ester group.

-

React 3-fluoroaniline with methyl 3-chlorophenylacrylate in CH₂Cl₂ at -78°C.

-

Add TiCl₄ (1.1 eq) and DIPEA (2.0 eq), stir for 1 hour.

-

Treat with BSA (2.0 eq) and TBAF (0.1 eq), warm to room temperature.

-

Isolate the product via aqueous workup and recrystallization.

Functional Group Modifications and Stereochemical Control

Introduction of the 3-Amino Group

The 3-amino substituent is introduced via reductive amination or nucleophilic substitution on a preformed azetidinone intermediate.

Reductive amination protocol :

-

React 3-oxo-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one with ammonium acetate in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN) and stir at 50°C for 12 hours.

-

Purify via silica gel chromatography.

Stereochemical considerations :

-

Use of chiral borane catalysts (e.g., (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo-oxazaborole) ensures >90% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Staudinger Cycloaddition | 58–65 | 24–48 h | High stereoselectivity | Requires low temperatures |

| β-Amino Ester Cyclization | 70–75 | 6–12 h | Scalable, fewer steps | Sensitive to moisture |

| Reductive Amination | 60–68 | 12 h | Direct amino introduction | Requires toxic cyanoborohydride |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

-

Chiral HPLC : Confirms >90% ee with a Chiralpak AD-H column.

Industrial-Scale Optimization

Catalytic Wacker Oxidation

A patent-derived method uses Pd(OAc)₂ and benzoquinone in acetonitrile/water (7:1) to oxidize propenyl intermediates to ketones, critical for azetidinone synthesis.

-

Catalyst : 2 mol% Pd(OAc)₂.

-

Oxidant : Benzoquinone (1.5 eq).

-

Yield : 85–90% with <5% over-oxidation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

Substitution: The amino, chlorophenyl, and fluorophenyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like sodium hydride and halogenated precursors are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Research indicates that 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one exhibits significant biological activity. Key areas of investigation include:

-

Anticancer Activity :

- The compound has been studied for its potential as an antiproliferative agent. It disrupts microtubule dynamics, which are crucial for cell division, leading to apoptosis in cancer cells. Preliminary studies suggest that it may be effective against various cancer cell lines, though further detailed investigations are necessary to elucidate its mechanisms of action and efficacy in vivo .

- Mechanism of Action :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Reagents : Common reagents used in the synthesis include potassium permanganate for oxidation and sodium borohydride for reduction.

- Yield Optimization : Various solvents and reaction conditions are employed to optimize yields and purity.

Several studies have focused on the biological activity of this compound:

- Antiproliferative Studies :

- Molecular Modeling Studies :

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis, while its anticancer activity may involve induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Halogen-Substituted Azetidin-2-ones

- (3R,4R)-4-(4-Chloro-phenyl)-3-[(methyl-phenyl-amino)-methyl]-1-phenyl-azetidin-2-one: Key Feature: A chiral center and methyl-phenyl-amino group introduce steric and electronic effects, which could influence receptor binding compared to the simpler 3-amino substitution in the target compound .

Nitro-Substituted Derivatives

- 1-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-(3-nitro-phenyl)-azetidin-2-one: Key Feature: Nitro groups at the 3-position of the phenyl ring and chromene moiety confer strong electron-withdrawing effects, correlating with reported antimicrobial activity (e.g., against Staphylococcus aureus) .

Fluoro-Substituted Analogs

Physicochemical Properties

While melting points, solubility, and stability data for the target compound are unavailable, trends from analogs suggest:

- Nitro Groups : Increase molecular weight and electron-withdrawing effects, which may enhance antibacterial activity but reduce metabolic stability .

Biological Activity

3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one, a compound belonging to the azetidinone class, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the key findings regarding its biological activity, including its mechanisms of action, antiproliferative effects, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 284.72 g/mol. The compound features an amino group, a chlorophenyl group, and a fluorophenyl group attached to the azetidinone ring structure, which is critical for its biological activity.

Research indicates that this compound exhibits significant antiproliferative activity , particularly against various cancer cell lines. The proposed mechanism involves:

- Microtubule Destabilization : The compound interferes with microtubule dynamics, crucial for mitosis, thereby disrupting cell division and leading to apoptosis in cancer cells .

- Target Interaction : It may bind to specific enzymes or receptors involved in cell cycle regulation, enhancing its potential as an anticancer agent.

Antiproliferative Activity

In vitro studies have demonstrated that this compound shows promising results against several cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound exhibited significant antiproliferative effects with an IC50 value comparable to established chemotherapeutic agents .

- Cell Cycle Arrest : Further analysis suggested that treatment with this compound leads to G2/M phase arrest in the cell cycle, indicating its potential as a chemotherapeutic agent .

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H12ClFN2O | Antiproliferative effects; microtubule destabilization |

| 4-Amino-1-(4-trifluoromethylphenyl)-azetidin-2-one | C16H14F4N2O | Similar mechanism; higher lipophilicity |

| 1-(4-Fluorophenyl)-3-aminoazetidine | C10H10F2N2O | Simpler structure; less potent |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antiproliferative Studies : A study conducted on various azetidinone derivatives highlighted that those with halogenated phenyl groups exhibit enhanced antiproliferative activity due to increased lipophilicity and better interaction with biological targets .

- Mechanistic Insights : Research focusing on the cellular mechanisms revealed that compounds like this compound can induce apoptosis through mitochondrial pathways, further supporting their role as potential anticancer agents .

Q & A

Q. Key Factors Affecting Yield :

- Temperature : Cyclization at 60–80°C improves ring stability.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but require careful stoichiometry to prevent byproducts .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : The lactam C=O stretch appears at ~1680–1720 cm⁻¹ , while NH stretches (amine) are observed at ~3300–3500 cm⁻¹ .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (C₁₅H₁₁ClFN₂O = 295.72 g/mol ), with fragmentation patterns confirming substituent positions .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for azetidin-2-one derivatives targeting specific biological pathways?

Methodological Answer:

- Substituent Variation : Systematically modify substituents (e.g., replacing 3-chlorophenyl with bromo or methyl groups) and assess changes in bioactivity using in vitro assays (e.g., enzyme inhibition or receptor binding) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties. For example, the 3-fluorophenyl group may enhance lipophilicity and membrane permeability .

- Comparative Studies : Compare activity data with structurally similar compounds (e.g., 3-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)azetidin-2-one) to isolate substituent effects .

Advanced: How can computational methods predict the reactivity or pharmacological profile of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites. For instance, the amino group’s lone pair may facilitate hydrogen bonding in target interactions .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to assess binding stability. The 3-chlorophenyl group’s steric bulk might influence docking efficiency .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 indicates moderate blood-brain barrier penetration) .

Data Contradiction: How should discrepancies in biological activity data between similar azetidinone derivatives be addressed?

Methodological Answer:

- Source Validation : Ensure data originates from standardized assays (e.g., consistent IC₅₀ protocols). For example, conflicting cytotoxicity results may arise from varying cell lines (e.g., HeLa vs. MCF-7) .

- Structural Reanalysis : Verify substituent positions via X-ray crystallography. A 3-chlorophenyl vs. 4-chlorophenyl isomer could drastically alter activity .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental variability .

Experimental Design: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .

- Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction in P. aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.